4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
Description
Properties
Molecular Formula |
C15H12ClN5O2 |
|---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
4-chloro-N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H12ClN5O2/c16-11-4-6-12(7-5-11)17-9-14-18-15(20-19-14)10-2-1-3-13(8-10)21(22)23/h1-8,17H,9H2,(H,18,19,20) |
InChI Key |
KVKWFFCFQAPTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its triazole moiety.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound increases electron deficiency on the triazole ring compared to methyl () or methoxy () substituents. This could enhance interactions with biological targets requiring electron-deficient scaffolds .
- Solubility : Methoxy-substituted analogues () exhibit higher solubility in polar solvents due to their electron-donating nature, whereas the nitro and chloro groups in the target compound may reduce aqueous solubility .
- Stability : Nitro groups are prone to reduction under certain conditions, whereas trifluoromethyl groups () confer metabolic stability, making them advantageous in drug design .
Biological Activity
4-Chloro-N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a compound of interest due to its potential biological activities. It belongs to the class of 1,2,4-triazole derivatives, which have been widely studied for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 319.19 g/mol. Its structure features a triazole ring which is crucial for its biological activity.
Antimicrobial Activity
- Antifungal and Antibacterial Properties :
- Compounds containing the 1,2,4-triazole moiety have shown significant antifungal and antibacterial activities. For instance, triazole derivatives have been reported to exhibit high potency against various pathogens such as Staphylococcus aureus and Escherichia coli .
- A study indicated that modifications in the triazole structure could enhance its efficacy against resistant strains .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Triazole A | 0.125 | S. aureus |
| Triazole B | 0.68 | E. coli |
Anti-inflammatory Activity
Research has demonstrated that triazole derivatives can inhibit pro-inflammatory pathways. For example, certain compounds have been shown to block the NF-κB signaling pathway, which is pivotal in inflammatory responses .
Neuroprotective Effects
Studies on similar triazole compounds suggest neuroprotective effects against neurodegenerative diseases like Alzheimer's disease (AD). These compounds demonstrated the ability to reduce oxidative stress and neuroinflammation in cellular models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like nitro groups) enhances the inhibitory activity against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
- Positioning of Functional Groups : The position of substituents on the phenyl ring also affects the compound's overall activity; for instance, para-substituted groups often lead to reduced activity compared to ortho or meta positions .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in different biological contexts:
- Neuroprotection : A compound similar to our target was tested in scopolamine-induced AD mice models and showed significant improvement in cognitive functions .
- Antimicrobial Efficacy : Another study evaluated various triazole analogs against resistant bacterial strains and found that specific structural modifications led to enhanced antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
